N-(3,4-Dichlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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Overview
Description
N-(3,4-Dichlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorophenyl group attached to an isoquinolinecarboxamide structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the reaction of 3,4-dichloroaniline with isoquinolinecarboxylic acid under specific conditions. One common method includes the use of coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a dry solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it has been studied as an allosteric modulator of the A3 adenosine receptor, influencing receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide
- N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide
- 2-Chloro-N-(3,4-dichlorobenzyl)acetamide
Uniqueness
N-(3,4-Dichlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group and isoquinolinecarboxamide backbone make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14Cl2N2O |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-6-5-13(9-15(14)18)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
InChI Key |
AJNMMPFARPYWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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